molecular formula C9H12N2Na3O15P3 B8815062 UTP, Trisodium Salt

UTP, Trisodium Salt

Cat. No.: B8815062
M. Wt: 550.09 g/mol
InChI Key: MMJGIWFJVDOPJF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine 5’-triphosphate trisodium salt is a pyrimidine nucleoside triphosphate. It is a key component in the synthesis of ribonucleic acid (RNA) and serves as an energy source in various metabolic reactions. This compound is also known for its role in activating membrane-bound P2Y2 receptors, which are involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine 5’-triphosphate trisodium salt can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of uridine kinase, which phosphorylates uridine to uridine monophosphate. This is followed by further phosphorylation steps to produce uridine 5’-triphosphate. The chemical synthesis involves the use of phosphorylating agents such as phosphorus oxychloride and triethylamine in anhydrous conditions .

Industrial Production Methods: Industrial production of uridine 5’-triphosphate trisodium salt typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce uridine, which is then extracted and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Uridine 5’-triphosphate trisodium salt undergoes various types of chemical reactions, including:

    Phosphorylation: It can be phosphorylated to form higher nucleotides.

    Hydrolysis: It can be hydrolyzed to uridine diphosphate and inorganic phosphate.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Phosphorylation: Phosphorus oxychloride and triethylamine in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Uridine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in the synthesis of RNA.

    Biology: Acts as a signaling molecule in various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cystic fibrosis and other diseases.

    Industry: Used in the production of nucleotide-based products.

Mechanism of Action

Uridine 5’-triphosphate trisodium salt exerts its effects by activating P2Y2 receptors, which are G-protein-coupled receptors. Upon activation, these receptors trigger a cascade of intracellular signaling pathways, leading to various physiological responses such as vasodilation, ion transport, and cell proliferation .

Comparison with Similar Compounds

  • Cytidine 5’-triphosphate trisodium salt
  • Adenosine 5’-triphosphate disodium salt
  • Guanosine 5’-triphosphate sodium salt

Comparison: Uridine 5’-triphosphate trisodium salt is unique in its ability to specifically activate P2Y2 receptors, whereas other nucleoside triphosphates may activate different receptors or have different roles in cellular metabolism. For example, adenosine 5’-triphosphate is primarily involved in energy transfer, while cytidine 5’-triphosphate is crucial for the synthesis of phospholipids .

Properties

Molecular Formula

C9H12N2Na3O15P3

Molecular Weight

550.09 g/mol

IUPAC Name

trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3

InChI Key

MMJGIWFJVDOPJF-UHFFFAOYSA-K

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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